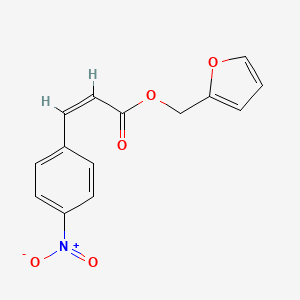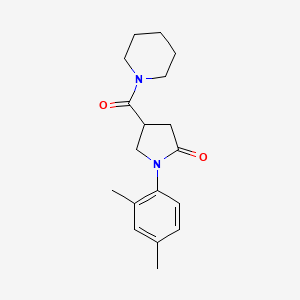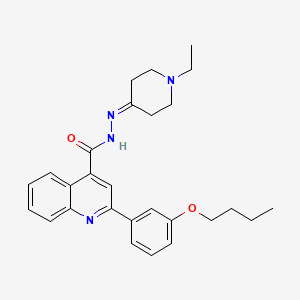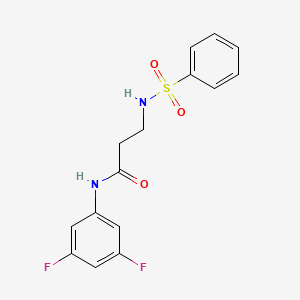
2-furylmethyl 3-(4-nitrophenyl)acrylate
Overview
Description
2-furylmethyl 3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.28 g/mol.
Scientific Research Applications
2-furylmethyl 3-(4-nitrophenyl)acrylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging and diagnosis of cancer cells. In agriculture, 2-furylmethyl 3-(4-nitrophenyl)acrylate has been found to exhibit insecticidal and fungicidal activities. In materials science, this compound has been studied for its potential use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of 2-furylmethyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-furylmethyl 3-(4-nitrophenyl)acrylate exhibits various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death). It has also been found to exhibit anti-inflammatory and antioxidant activities. In vivo studies have shown that this compound exhibits antitumor and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-furylmethyl 3-(4-nitrophenyl)acrylate in lab experiments is its low cost and easy synthesis method. This compound can be synthesized using simple and cost-effective methods, making it an attractive compound for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-furylmethyl 3-(4-nitrophenyl)acrylate. One area of research is the development of novel derivatives of this compound with improved biological activities. Another area of research is the investigation of the mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Additionally, further studies are needed to evaluate the potential use of this compound in various applications such as medicine, agriculture, and materials science.
properties
IUPAC Name |
furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(20-10-13-2-1-9-19-13)8-5-11-3-6-12(7-4-11)15(17)18/h1-9H,10H2/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSXSMNFNLORAG-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)COC(=O)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-ylmethyl (Z)-3-(4-nitrophenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)

![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)

![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)
![1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B4748580.png)
![5,6-dimethyl-N-(3-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4748586.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B4748595.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4748601.png)